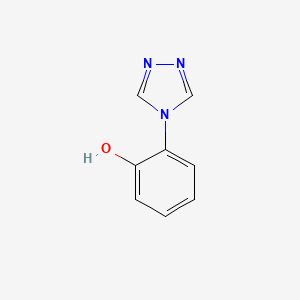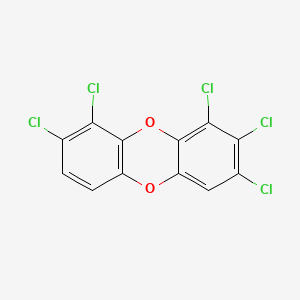
1,2,3,8,9-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Molecular Structure Analysis
The structure of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic di ether . The chemical formula is C12H3Cl5O2 .Chemical Reactions Analysis
1,2,3,8,9-Pentachlorodibenzo-p-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .Scientific Research Applications
Biodegradation in Environmental Science
Application Summary
1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a type of dioxin, a group of lethal environmental pollutants. These compounds are challenging to remove from the environment due to their persistence and resistance to biodegradation .
Methods of Application
Bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . The diversity of bacteria with aerobic dioxin degradation capability has been studied, and efforts have been made to harness this knowledge to clean up dioxin-polluted soils .
Results or Outcomes
The biological approach to dioxin elimination is considered both economically and environmentally as a better substitute to physicochemical conventional approaches . This method has shown promise in reducing the presence of dioxins in contaminated systems .
Accumulation Patterns in Marine Science
Application Summary
Research has been conducted to assess sediment contamination by dioxins, including 1,2,3,8,9-Pentachlorodibenzo-p-dioxin, in the south-eastern part of the Baltic Sea .
Methods of Application
Surface and core sediment samples were taken from various sites, including offshore dredged-soil-disposal sites and a profile from the nearshore to the deeps of the Gdansk basin .
Results or Outcomes
The results indicated wide variation in both the total content of the investigated compounds as well as the profiles of congeners, indicating the likely sources of their origin . Elevated contents of octa- and hepta-chlorodibenzodioxins were found in the sediments .
Transformation and Biodegradation in Microbiology
Application Summary
1,2,3,8,9-Pentachlorodibenzo-p-dioxin, like other dioxins, is among the most lethal environmental pollutants formed during different anthropogenic activities .
Methods of Application
The transformation of 1,2,3,7,8-PeCDD and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HeCDD) by Sphingomonas wittichii strain RW1 has been demonstrated .
Results or Outcomes
This research has shown that bacterial transformation and biodegradation of dioxins is a promising approach for the cleanup of dioxin-polluted soils .
Detection and Monitoring in Environmental Science
Application Summary
Dioxins and related compounds are dangerous to human life due to their accumulation and persistence in the environment and in the food chain .
Methods of Application
The development of mid-infrared optical components like broadband laser sources, optical frequency combs, high performance Fourier-transform infrared spectroscopy, and plasmonic sensors open the way to new techniques for detection and real time monitoring of these organic pollutants in gaseous or liquid phase .
Results or Outcomes
These techniques have shown sufficient sensitivity and selectivity, and can detect and monitor these molecules in biological samples in short time periods .
Safety And Hazards
properties
IUPAC Name |
1,2,3,8,9-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-12-7(18-6)3-5(14)8(15)10(12)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZAVNIADYKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074094 | |
| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |
CAS RN |
71925-18-3 | |
| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4L4KNA6F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)

![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)

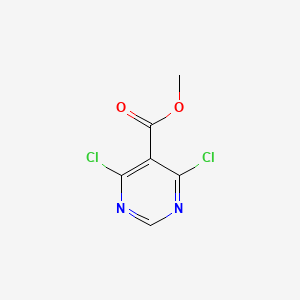

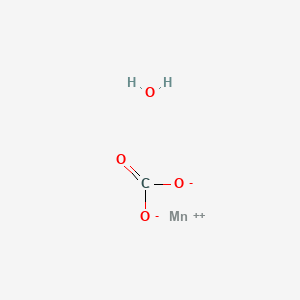
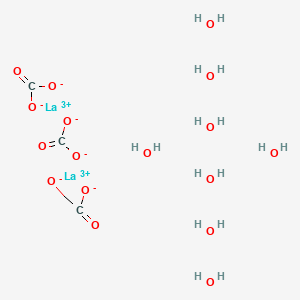
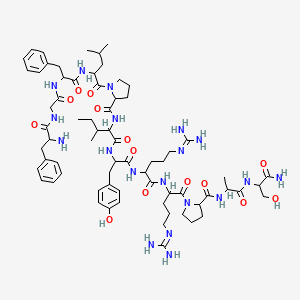
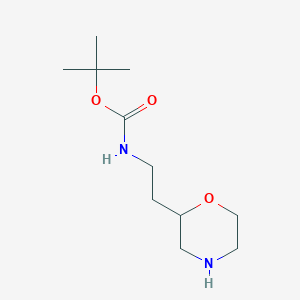
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
